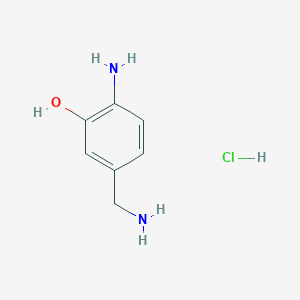
3-(1-Hydroxyethyl)-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxyethyl)-2-methylphenol is an organic compound with the molecular formula C9H12O2 It is a derivative of phenol, featuring a hydroxyethyl group at the third position and a methyl group at the second position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)-2-methylphenol can be achieved through several methods. One common approach involves the alkylation of 2-methylphenol (o-cresol) with ethylene oxide under basic conditions to introduce the hydroxyethyl group at the ortho position relative to the methyl group . The reaction typically requires a catalyst such as sodium hydroxide and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Hydroxyethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 3-(1-Carboxyethyl)-2-methylphenol
Reduction: 3-(1-Ethyl)-2-methylphenol
Substitution: Various halogenated or nitrated derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(1-Hydroxyethyl)-2-methylphenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials due to its reactivity and stability
Mecanismo De Acción
The mechanism of action of 3-(1-Hydroxyethyl)-2-methylphenol involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenolic hydroxyl group can undergo redox reactions, contributing to its antioxidant properties. These interactions can modulate cellular pathways and biochemical processes, making the compound valuable in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Hydroxyethyl)phenol: Lacks the methyl group at the second position, resulting in different reactivity and properties.
2-Methylphenol (o-Cresol): Lacks the hydroxyethyl group, making it less versatile in chemical reactions.
3-(1-Hydroxyethyl)-4-methylphenol:
Uniqueness
3-(1-Hydroxyethyl)-2-methylphenol is unique due to the specific positioning of the hydroxyethyl and methyl groups on the benzene ring. This arrangement provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H12O2 |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3-(1-hydroxyethyl)-2-methylphenol |
InChI |
InChI=1S/C9H12O2/c1-6-8(7(2)10)4-3-5-9(6)11/h3-5,7,10-11H,1-2H3 |
Clave InChI |
DKOKMNFNZGAMDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


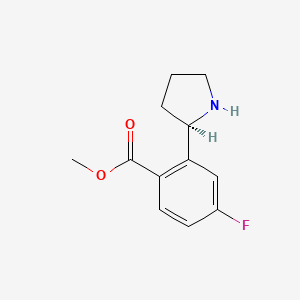
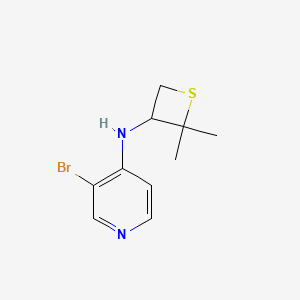

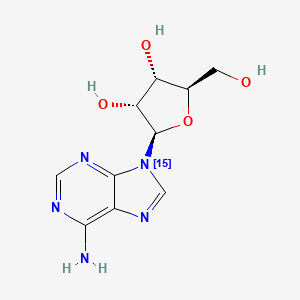
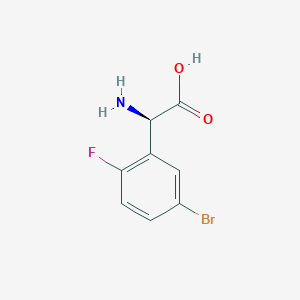


![(1R,5R)-tert-Butyl 10-(benzylamino)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12960926.png)

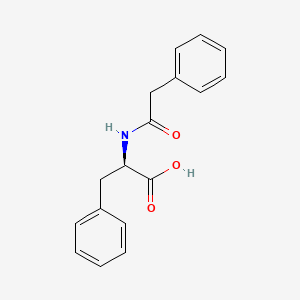

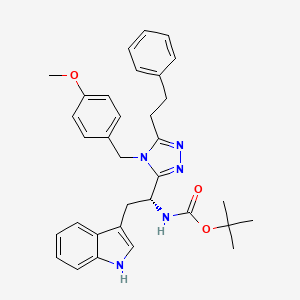
![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12960953.png)
